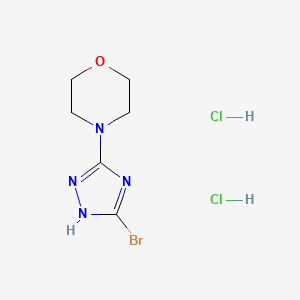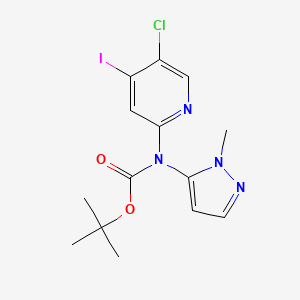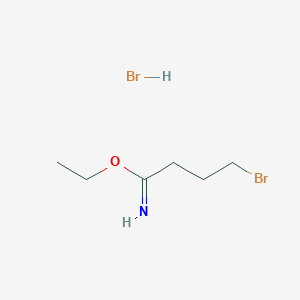
4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride” has a molecular weight of 305.99 . The IUPAC name for this compound is 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9BrN4O.2ClH/c7-5-8-6(10-9-5)11-1-3-12-4-2-11;;/h1-4H2,(H,8,9,10);2*1H . This indicates that the compound contains a 1,2,4-triazole ring substituted with a bromine atom and a morpholine ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride, 95% has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of transition metal complexes, as a reagent in the synthesis of organic compounds, and as a catalyst in the synthesis of polymers. It has also been used as a reagent in the synthesis of peptides, nucleosides, and other biologically active compounds.
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-triazole core are known to interact with various biological targets . For instance, 1,2,3-triazoles can inhibit enzymes and receptors such as the vascular endothelial growth factor receptor and epidermal growth factor receptor, which play crucial roles in disease progression .
Mode of Action
1,2,4-triazoles, in general, are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that the compound may interact with its targets through acyl group transfer, leading to changes in the target’s function.
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , suggesting potential anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride, 95% in laboratory experiments include its low cost and its ability to act as a ligand in the synthesis of transition metal complexes. However, it can be difficult to obtain in large quantities and its reactivity can be unpredictable.
Orientations Futures
Future research should focus on further elucidating the biochemical and physiological effects of 4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride, 95%. Additionally, further research should be conducted to identify new applications for this compound, such as in the synthesis of pharmaceuticals or other biologically active compounds. Additionally, further research should be conducted to investigate the potential of this compound as a catalyst in the synthesis of polymers. Finally, further research should be conducted to investigate the potential of this compound to act as a ligand in the synthesis of transition metal complexes.
Méthodes De Synthèse
4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-1H-1,2,4-triazole and morpholine in the presence of a catalytic amount of sodium hydroxide in aqueous solution. The second step involves the addition of hydrochloric acid to the reaction mixture to form the desired product.
Analyse Biochimique
Biochemical Properties
Triazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some triazole derivatives have been shown to have cytotoxic activities against certain cancer cell lines , but it is unclear if this compound has similar effects
Molecular Mechanism
The molecular mechanism of action of 4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride is not well-established. Some triazole derivatives have been shown to inhibit certain enzymes , but it is unclear if this compound has similar effects
Propriétés
IUPAC Name |
4-(5-bromo-1H-1,2,4-triazol-3-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O.2ClH/c7-5-8-6(10-9-5)11-1-3-12-4-2-11;;/h1-4H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDXUEKKEWUFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=N2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrCl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)
![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)

![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)
![(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide](/img/structure/B6295086.png)


![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%](/img/structure/B6295109.png)
![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95%](/img/structure/B6295113.png)
![8-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295119.png)
![8-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride, 95%](/img/structure/B6295124.png)
![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)
